molecular formula C21H14ClFN6 B1682954 Tpl2 Kinase Inhibitor CAS No. 871307-18-5

Tpl2 Kinase Inhibitor

カタログ番号 B1682954
CAS番号: 871307-18-5
分子量: 404.8 g/mol
InChIキー: NMEUKWOOQOHUNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The Tpl2 Kinase Inhibitor, also referenced under CAS 871307-18-5, controls the biological activity of Tpl2 Kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . It’s a cell-permeable naphthyridine compound that acts as a potent, reversible, and ATP-competitive inhibitor of Tpl2 kinase .


Chemical Reactions Analysis

Tpl2 Kinase Inhibitor is known to inhibit LPS-induced TNF-α production in mice and human monocytes . It also blocks IFN-γ and TNF-α secretion as well as cytolytic activity of human CTLs .


Physical And Chemical Properties Analysis

Tpl2 Kinase Inhibitor is a solid substance . It’s soluble in DMSO at a concentration of 10 mg/mL . The inhibitor is yellow in color and should be stored in conditions that are OK to freeze and protect from light .

科学的研究の応用

1. Regulation of the Inflammatory Milieu of the Myeloma Niche

  • Summary of Application : Tpl2 kinase plays a crucial role in controlling myeloma growth through macrophages in the myeloma microenvironment. Macrophages are dominant orchestrators of the inflammatory milieu of the myeloma niche .
  • Methods of Application : The study involved analyzing Toll-like receptor (TLR) expression in human myeloma CD14+ cells. The researchers hypothesized that the most readily accessible target in the versican-TLR2/6 pathway would be the mitogen-activated protein 3 (MAP3) kinase, TPL2 (Cot/MAP3K8) .
  • Results or Outcomes : The study found that pharmacologic TPL2 inhibition in human monocytes led to dose-dependent attenuation of IL-1β induction/secretion in response to TLR2 stimulation .

2. Regulation of Microglial Inflammatory Responses

  • Summary of Application : TPL2 kinase activity modulates microglial cytokine release and is required for microglia-mediated neuron death in vitro .
  • Methods of Application : The study involved examining TPL2 kinase activity in acute in vivo neuroinflammation settings .
  • Results or Outcomes : The study found that loss of TPL2 kinase activity reduces neuroinflammation and rescues synapse loss, brain volume loss, and behavioral deficits in a tauopathy model of chronic neurodegeneration .

3. Activation of ERK and p38 Signaling

  • Summary of Application : TPL2 kinase activates ERK and p38 signaling pathways .
  • Methods of Application : The study involved genetic ablation of the catalytic activity of TPL2 .
  • Results or Outcomes : The study found that therapeutic intervention with a TPL2-specific inhibitor reduced the production of inflammatory mediators by neutrophils in response to stimulation .

4. Control of Myeloma Growth Through Macrophages

  • Summary of Application : Tpl2 kinase controls myeloma growth through macrophages in the myeloma microenvironment. Macrophages are dominant orchestrators of the inflammatory milieu of the myeloma niche .
  • Methods of Application : The study involved analyzing Toll-like receptor (TLR) expression in human myeloma CD14+ cells. The researchers hypothesized that the most readily accessible target in the versican-TLR2/6 pathway would be the mitogen-activated protein 3 (MAP3) kinase, TPL2 (Cot/MAP3K8) .
  • Results or Outcomes : The study found that pharmacologic TPL2 inhibition in human monocytes led to dose-dependent attenuation of IL-1β induction/secretion in response to TLR2 stimulation .

5. Modulation of Microglial Cytokine Release

  • Summary of Application : TPL2 kinase activity modulates microglial cytokine release and is required for microglia-mediated neuron death in vitro .
  • Methods of Application : The study involved examining TPL2 kinase activity in acute in vivo neuroinflammation settings .
  • Results or Outcomes : The study found that loss of TPL2 kinase activity reduces neuroinflammation and rescues synapse loss, brain volume loss, and behavioral deficits in a tauopathy model of chronic neurodegeneration .

6. Activation of ERK and p38 Signaling

  • Summary of Application : TPL2 kinase activates ERK and p38 signaling pathways .
  • Methods of Application : The study involved genetic ablation of the catalytic activity of TPL2 .
  • Results or Outcomes : The study found that therapeutic intervention with a TPL2-specific inhibitor reduced the production of inflammatory mediators by neutrophils in response to stimulation .

4. Control of Myeloma Growth Through Macrophages

  • Summary of Application : Tpl2 kinase controls myeloma growth through macrophages in the myeloma microenvironment. Macrophages are dominant orchestrators of the inflammatory milieu of the myeloma niche .
  • Methods of Application : The study involved analyzing Toll-like receptor (TLR) expression in human myeloma CD14+ cells. The researchers hypothesized that the most readily accessible target in the versican-TLR2/6 pathway would be the mitogen-activated protein 3 (MAP3) kinase, TPL2 (Cot/MAP3K8) .
  • Results or Outcomes : The study found that pharmacologic TPL2 inhibition in human monocytes led to dose-dependent attenuation of IL-1β induction/secretion in response to TLR2 stimulation .

5. Modulation of Microglial Cytokine Release

  • Summary of Application : TPL2 kinase activity modulates microglial cytokine release and is required for microglia-mediated neuron death in vitro .
  • Methods of Application : The study involved examining TPL2 kinase activity in acute in vivo neuroinflammation settings .
  • Results or Outcomes : The study found that loss of TPL2 kinase activity reduces neuroinflammation and rescues synapse loss, brain volume loss, and behavioral deficits in a tauopathy model of chronic neurodegeneration .

6. Activation of ERK and p38 Signaling

  • Summary of Application : TPL2 kinase activates ERK and p38 signaling pathways .
  • Methods of Application : The study involved genetic ablation of the catalytic activity of TPL2 .
  • Results or Outcomes : The study found that therapeutic intervention with a TPL2-specific inhibitor reduced the production of inflammatory mediators by neutrophils in response to stimulation .

Safety And Hazards

Tpl2 Kinase Inhibitor is classified as an irritant (B) . It’s hazardous with the hazard statements H315 - H319 . Precautionary measures include P264 - P280 - P302 + P352 - P305 + P351 + P338 - P332 + P313 - P337 + P313 .

将来の方向性

Tpl2 Kinase Inhibitor has been found to have significant implications in the treatment of various diseases. For instance, it has been found to regulate microglial inflammatory responses and promote neurodegeneration in tauopathy mice . It also suppresses lung carcinogenesis . Therefore, the development of targeted inhibitors against Tpl2 presents a promising therapeutic strategy .

特性

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-(pyridin-3-ylmethylamino)-1,7-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN6/c22-17-6-15(3-4-18(17)23)29-21-14(8-24)11-26-19-12-28-20(7-16(19)21)27-10-13-2-1-5-25-9-13/h1-7,9,11-12H,10H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEUKWOOQOHUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429555
Record name Tpl2 Kinase Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tpl2 Kinase Inhibitor

CAS RN

871307-18-5
Record name Tpl2 Kinase Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tpl2 Kinase Inhibitor
Reactant of Route 2
Reactant of Route 2
Tpl2 Kinase Inhibitor
Reactant of Route 3
Reactant of Route 3
Tpl2 Kinase Inhibitor
Reactant of Route 4
Reactant of Route 4
Tpl2 Kinase Inhibitor
Reactant of Route 5
Reactant of Route 5
Tpl2 Kinase Inhibitor
Reactant of Route 6
Reactant of Route 6
Tpl2 Kinase Inhibitor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。